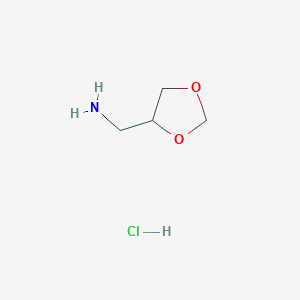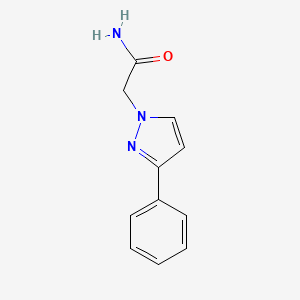
(1,3-Dioxolan-4-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1,3-Dioxolan-4-yl)methanamine hydrochloride” is a chemical compound with a heterocyclic ring structure that contains an amine group. It has a CAS Number of 22195-50-2 and a molecular weight of 139.58 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C4H9NO2.ClH/c5-1-4-2-6-3-7-4;/h4H,1-3,5H2;1H . This indicates that the compound has a molecular structure consisting of a dioxolane ring with a methanamine group attached, and it forms a salt with hydrochloric acid.
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of (1,3-Dioxolan-4-yl)methanamine hydrochloride and its derivatives have been a subject of interest in scientific research. For instance, Zhai Zhi-we (2014) described the synthesis of a novel 1,3-dithiolane compound through a condensation reaction, emphasizing the importance of this compound in organic chemistry (Zhai, 2014).
Chemical Synthesis Pathways
- In the field of chemical synthesis, these compounds are used as intermediates or reactants. For example, Hicks et al. (1984) developed an efficient synthesis method for 1-chloro-2-propanone-2-14C as a precursor to 2-methyl-1,3-dioxolane-2-14C-2-methanamine, demonstrating the compound's role in complex chemical synthesis (Hicks et al., 1984).
Applications in HIV Research
- Research by Bran̊alt et al. (1996) involved the synthesis of 1,3-dioxolan-2-ylnucleosides as potential inhibitors of HIV, illustrating the compound's relevance in antiviral research (Bran̊alt et al., 1996).
Catalysis and Chemical Reactions
- The compound has also been used in catalysis and other chemical reactions. Jung et al. (2000) synthesized (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol for use in asymmetric synthesis, demonstrating its utility in chiral chemistry (Jung et al., 2000).
Renewable Material Conversion
- Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with other chemicals to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, highlighting the compound's role in transforming renewable materials into valuable chemicals (Deutsch et al., 2007).
Photocytotoxicity and Imaging Studies
- Basu et al. (2014) explored Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine for their photocytotoxic properties and potential in cellular imaging, indicating the compound's significance in medical research (Basu et al., 2014).
Synthesis of Platinum(II) Complexes
- The synthesis of 1,3-dioxolane-2-(2-ethanamine)-2-methanamine platinum(II) complexes by Kim et al. (1994) highlights its application in creating novel compounds with potential therapeutic applications (Kim et al., 1994).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
1,3-dioxolan-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c5-1-4-2-6-3-7-4;/h4H,1-3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJMPRCKJPUKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-fluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2426132.png)
![6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine](/img/structure/B2426133.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2426134.png)
![4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2426135.png)
![N-(2,3-dimethylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2426136.png)
![N-cyclohexyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2426137.png)
![2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]methyl]acetamide](/img/structure/B2426140.png)

![(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-enamide](/img/structure/B2426148.png)
![(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426149.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426150.png)
